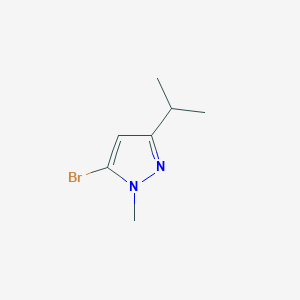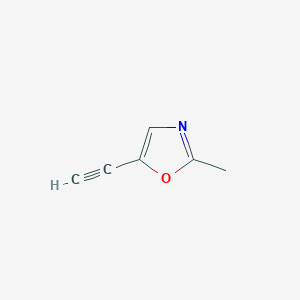
4-Prop-2-enoylthiomorpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Prop-2-enoylthiomorpholine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTC or morpholine thioester and is a versatile reagent used in organic synthesis.
Scientific Research Applications
PTC has been extensively used in scientific research for various applications. It is a potent reagent in peptide synthesis and has been used to activate carboxylic acids and esters. It has also been used in the synthesis of amides, thioesters, and peptides containing cysteine residues. PTC has also been used in the synthesis of various natural products and pharmaceuticals.
Mechanism of Action
PTC acts as a catalyst in peptide synthesis by activating carboxylic acids and esters. It forms an acyl-PTC intermediate, which then reacts with the amine to form the peptide bond. The mechanism of action of PTC involves the formation of a thioester intermediate, which is more reactive than the corresponding ester intermediate.
Biochemical and Physiological Effects:
PTC has no known biochemical or physiological effects as it is primarily used as a reagent in organic synthesis. However, it is important to handle PTC with caution as it is a toxic and irritant substance.
Advantages and Limitations for Lab Experiments
PTC has several advantages as a reagent in organic synthesis. It is a potent activator of carboxylic acids and esters and is highly efficient in peptide synthesis. It is also compatible with various solvents and can be used in both solution and solid-phase peptide synthesis. However, PTC has some limitations, such as its toxicity and irritant properties. It is also unstable in the presence of water and requires careful handling.
Future Directions
There are several future directions in the research of PTC. One area of interest is the development of new synthetic methods using PTC as a catalyst. Another area of research is the use of PTC in the synthesis of non-peptide compounds. PTC has also been used in the synthesis of cyclic peptides, and there is potential for further exploration in this area. Additionally, the use of PTC in the synthesis of modified peptides and peptide mimetics is an area of interest for future research.
Conclusion:
In conclusion, 4-Prop-2-enoylthiomorpholine-3-carbonitrile is a versatile reagent used in organic synthesis. It has several scientific research applications and has been extensively used in peptide synthesis. PTC has several advantages as a reagent, but it also has limitations, such as its toxicity and irritant properties. There are several future directions in the research of PTC, and it is an area of interest for further exploration.
Synthesis Methods
The synthesis of 4-Prop-2-enoylthiomorpholine-3-carbonitrile involves the reaction of morpholine with thioacetic acid followed by acylation with acryloyl chloride. The resulting compound is then treated with cyanogen bromide to obtain the final product. This method is a widely used and efficient process for the synthesis of PTC.
properties
IUPAC Name |
4-prop-2-enoylthiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-8(11)10-3-4-12-6-7(10)5-9/h2,7H,1,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTYLZCNJYTDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCSCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Prop-2-enoylthiomorpholine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B2881332.png)

![(2E)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2881336.png)

![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2881338.png)
![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2881342.png)

![Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2881348.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide](/img/structure/B2881349.png)




![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2881355.png)